{1-[Amino(phenyl)methyl]cyclohexyl}methanol
Description
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
[1-[amino(phenyl)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C14H21NO/c15-13(12-7-3-1-4-8-12)14(11-16)9-5-2-6-10-14/h1,3-4,7-8,13,16H,2,5-6,9-11,15H2 |
InChI Key |
RHSYYPIQBHUJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CO)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Cyano-Substituted Precursors
One effective preparation method involves the hydrogenation of 1-[cyano(phenyl)methyl]cyclohexanol derivatives using Raney nickel as a catalyst in the presence of sodium borohydride and methanol as solvent. This method proceeds via catalytic hydrogenation to convert the cyano group to the amino group, yielding {1-[Amino(phenyl)methyl]cyclohexyl}methanol as a light yellow viscous product.
- Reaction solvent: Methanol
- Catalyst: Raney nickel
- Reducing agent: Sodium borohydride
- Conditions: Hydrogenation in a 1 L reactor
- Advantages: High yield and purity, low cost, minimal wastewater, suitable for industrial scale
This method is described in a patent where 400 g methanol, 30 g Raney nickel, 2 g sodium borohydride, and 50 g of the cyano precursor are reacted, followed by filtration and reduced pressure concentration to isolate the product.
Catalytic Hydrogenation of Nitromethyl Derivatives
Another approach involves the synthesis of 1-(aminomethyl)cyclohexyl derivatives starting from 1-(nitromethyl)cyclohexyl-acetic acid or related esters. The nitro group is reduced to an amino group via catalytic hydrogenation using palladium on activated carbon or other catalysts such as rhodium or cobalt.
- Starting materials: 1-(nitromethyl)cyclohexyl-acetic acid or esters
- Catalyst: Palladium on activated carbon (10% Pd/C preferred)
- Solvent: Methanol or other C1-C4 alcohols
- Temperature: 10-50 °C, typically room temperature
- Pressure: Atmospheric to low pressure (1-20 kPa)
- Yield: 50-80%
- Purity: 98-99%
- Advantages: No lactam byproduct formation, fewer reaction steps, no need for special equipment or ion-exchange purification, and absence of toxic reagents
The process includes hydrolysis of esters, Michael addition with nitromethane, and final hydrogenation to yield the amino compound directly.
Grignard Reaction with Phenyl Substituted Precursors
A related synthetic method involves the preparation of cyclohexyl-phenyl derivatives by Grignard reaction. Chlorocyclohexane is reacted with magnesium in ether to form a Grignard reagent, which is then reacted with methyl phenyl ketone in the presence of piperidine hydrochloride and formaldehyde. Subsequent acidification and purification yield the target compound or related analogs.
- Formation of Grignard reagent: Chlorocyclohexane + Mg in ether, reflux 2-5 hours
- Reaction with methyl phenyl ketone: Room temperature, 10-60 minutes
- Acidification: 5% dilute hydrochloric acid, pH 2-3
- Drying: Oven at 70-85 °C
- Advantages: High yield, low cost, minimal environmental pollution
Although this method targets a related compound (1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride), it demonstrates the utility of Grignard chemistry in preparing cyclohexyl-phenyl amino alcohol derivatives.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Catalyst/Agent | Solvent | Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|---|---|---|
| Hydrogenation of cyano precursor | 1-[cyano(phenyl)methyl]cyclohexanol | Raney nickel, NaBH4 | Methanol | H2, ambient pressure | High | High | High yield, low cost, industrially scalable |
| Hydrogenation of nitromethyl esters | 1-(nitromethyl)cyclohexyl-acetic acid esters | Pd/C, Rh, Co, Raney Ni | Methanol | 10-50 °C, 1-20 kPa | 50-80 | 98-99 | No lactam byproduct, fewer steps, pure product |
| Grignard reaction with ketones | Chlorocyclohexane, methyl phenyl ketone | Mg (Grignard reagent) | Ether, methanol | Reflux, room temp, acid workup | High | Moderate | High yield, low pollution, cost-effective |
Detailed Research Findings and Notes
The hydrogenation of cyano-substituted cyclohexanol derivatives using Raney nickel and sodium borohydride is a practical and efficient route to obtain {1-[Amino(phenyl)methyl]cyclohexyl}methanol with a high degree of purity and yield, suitable for scale-up in industrial settings.
The catalytic hydrogenation of nitromethyl precursors avoids the formation of lactam impurities, which are common in other synthetic routes, simplifying purification and improving product quality. The use of palladium on activated carbon in methanol at mild conditions is effective and environmentally benign.
Grignard chemistry offers a versatile approach to introduce phenyl and cyclohexyl groups, although it may require more careful handling of reagents and post-reaction processing. This method also demonstrates the adaptability of the synthetic approach to related amino alcohol derivatives.
The choice of catalyst and solvent plays a critical role in optimizing yield and purity. Raney nickel and palladium catalysts are preferred for their activity and selectivity in hydrogenation steps.
Reaction temperatures are generally mild (room temperature to 50 °C), and pressures are atmospheric or slightly elevated, facilitating easier operational control.
Purification typically involves filtration of catalyst residues, solvent removal under reduced pressure, and crystallization or precipitation steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[Amino(phenyl)methyl]cyclohexyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[Amino(phenyl)methyl]cyclohexyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it a valuable tool for probing the binding sites of various biological targets.
Medicine
In medicine, {1-[Amino(phenyl)methyl]cyclohexyl}methanol has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of {1-[Amino(phenyl)methyl]cyclohexyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Group Impact
Hydroxymethyl (-CH2OH) Group
All listed compounds share the hydroxymethyl group, which confers hydrophilicity and hydrogen-bonding capacity. Cyclohexanemethanol (MW 114.19) is the simplest analog, primarily used as a solvent or intermediate.
Amino Group Variations
- This aromaticity may improve blood-brain barrier penetration, suggesting CNS applications.
- Fluorinated Amino Group: {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol incorporates a difluoroethyl group, which typically enhances metabolic stability and lipophilicity.
- Branched Alkylamino Groups: (1-Amino-3,3,5-trimethylcyclohexyl)methanol features bulky methyl groups, which may reduce conformational flexibility but improve selectivity in enzyme inhibition.
Physicochemical Properties
- Solubility: The benzylamine group in the target compound likely reduces aqueous solubility compared to (4-Aminocyclohexyl)methanol but improves organic solvent compatibility.
- Thermal Stability: Branched analogs like (1-Amino-3,3,5-trimethylcyclohexyl)methanol exhibit higher melting points due to crystalline packing, whereas the target compound’s amorphous nature (inferred from similar structures) may affect formulation.
Biological Activity
{1-[Amino(phenyl)methyl]cyclohexyl}methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include an amino group, a phenyl ring, and a cyclohexyl moiety. This compound has been investigated for its potential biological activities, including interactions with neurotransmitter receptors and implications in pain perception and mood regulation.
- Molecular Formula : CHN
- Molecular Weight : Approximately 235.33 g/mol
The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. Its potential applications span medicinal chemistry and the development of therapeutic agents.
The biological activity of {1-[Amino(phenyl)methyl]cyclohexyl}methanol is primarily attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors. Preliminary studies suggest that it may influence neurochemical pathways, potentially leading to analgesic effects and modulation of mood disorders. The exact mechanism remains under investigation, but it likely involves binding to receptors that regulate pain and emotional responses.
Biological Activity Overview
Research has shown that {1-[Amino(phenyl)methyl]cyclohexyl}methanol exhibits several biological activities:
- Analgesic Properties : Initial findings indicate potential analgesic effects through interactions with pain-related neurotransmitter systems.
- Anticancer Activity : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that {1-[Amino(phenyl)methyl]cyclohexyl}methanol may also possess anticancer properties.
- Neuroprotective Effects : The compound may have implications in neuroprotection, particularly regarding neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds, providing insights into the potential effects of {1-[Amino(phenyl)methyl]cyclohexyl}methanol:
- Cytotoxicity Studies :
-
Mechanistic Insights :
- Research into the mechanism of action revealed that structural modifications can influence receptor binding affinities and subsequent biological effects. For example, compounds with amino groups showed varying degrees of interaction with neurotransmitter receptors, impacting their analgesic efficacy .
-
Comparative Analysis :
- A comparative study highlighted how variations in functional groups affect the reactivity and biological activity of similar compounds. This analysis included {1-[Dimethylamino(phenyl)methyl]cyclohexyl}methanol and {1-(Phenyl)cyclohexanemethanol}, showcasing diverse pharmacological profiles based on structural differences .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| {1-[Amino(phenyl)methyl]cyclohexyl}methanol | Amino group, phenyl ring | Potential analgesic properties |
| {1-[Dimethylamino(phenyl)methyl]cyclohexyl}methanol | Dimethylamino group | Higher lipophilicity, potential CNS activity |
| {1-(Phenyl)cyclohexanemethanol} | Phenolic structure | Different pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
